molecular formula C8H13BrO3S B15240652 3-Bromo-4-(cyclopropylmethoxy)-1lambda6-thiolane-1,1-dione

3-Bromo-4-(cyclopropylmethoxy)-1lambda6-thiolane-1,1-dione

Cat. No.: B15240652
M. Wt: 269.16 g/mol
InChI Key: OGMCWROTIFLMOQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Bromo-4-(cyclopropylmethoxy)-1lambda6-thiolane-1,1-dione is a complex organic compound with a unique structure that includes a bromine atom, a cyclopropylmethoxy group, and a thiolane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-4-(cyclopropylmethoxy)-1lambda6-thiolane-1,1-dione typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the bromination of a precursor compound, followed by substitution and cyclization reactions. The reaction conditions often require specific temperatures, solvents, and catalysts to achieve high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions to minimize impurities and maximize yield. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-4-(cyclopropylmethoxy)-1lambda6-thiolane-1,1-dione undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.

Common Reagents and Conditions

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles/Electrophiles: Various halides, amines, and other reactive species.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thiols or thioethers.

Scientific Research Applications

3-Bromo-4-(cyclopropylmethoxy)-1lambda6-thiolane-1,1-dione has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex molecules.

    Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Bromo-4-(cyclopropylmethoxy)-1lambda6-thiolane-1,1-dione involves its interaction with specific molecular targets. These interactions can lead to the modulation of biological pathways, resulting in various effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 3-Bromo-4-(cyclopropylmethoxy)benzoic acid
  • 3-Bromo-4-methoxypyridine
  • 3-Cyclopropylmethoxy-4-difluoromethoxy-benzoic acid

Uniqueness

3-Bromo-4-(cyclopropylmethoxy)-1lambda6-thiolane-1,1-dione is unique due to its thiolane ring structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various fields.

Properties

Molecular Formula

C8H13BrO3S

Molecular Weight

269.16 g/mol

IUPAC Name

3-bromo-4-(cyclopropylmethoxy)thiolane 1,1-dioxide

InChI

InChI=1S/C8H13BrO3S/c9-7-4-13(10,11)5-8(7)12-3-6-1-2-6/h6-8H,1-5H2

InChI Key

OGMCWROTIFLMOQ-UHFFFAOYSA-N

Canonical SMILES

C1CC1COC2CS(=O)(=O)CC2Br

Origin of Product

United States

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